Cas no 1178-99-0 (Ethanamine,2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]-N,N-diethyl-,hydrochloride (1:1))

Ethanamine,2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]-N,N-diethyl-,hydrochloride (1:1) structure
1178-99-0 structure
Product name:Ethanamine,2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]-N,N-diethyl-,hydrochloride (1:1)
CAS No:1178-99-0
MF:C29H34ClNO2
MW:464.038767337799
CID:165227
PubChem ID:200229

Ethanamine,2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]-N,N-diethyl-,hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Ethanamine,2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]-N,N-diethyl-,hydrochloride (1:1)
    • N,N-diethyl-2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethanamine,hydrochloride
    • N,N-diethyl-2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethanamine;hydrochloride
    • 2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine hydrochloride
    • Ethanamine, 2-(4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy)-N,N-diethyl-, hydrochloride
    • U-10520 hydrochloride
    • ETHANAMINE, 2-(4-(3,4-DIHYDRO-6-METHOXY-2-PHENYL-1-NAPHTHALENYL)PHENOXY)-N,N-DIETHYL-, HYDROCHLORIDE (1:1)
    • U-10520A
    • 2-(p-(3,4-Dihydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy)triethylamine hydrochloride
    • U 10520A
    • 1178-99-0
    • UNII-273QH4RS39
    • NSC-70732
    • NSC 70732
    • 1-((p-(2-Diethylamino)ethoxy)phenyl)-3,4-dihydro-6-methoxy-2-phenylnaphthalene hydrochloride
    • DTXSID30151913
    • Triethylamine, 2-(p-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy)-, hydrochloride
    • NSC70732
    • Triethylamine,4-dihydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy]-, hydrochloride
    • 273QH4RS39
    • Inchi: InChI=1S/C29H33NO2.ClH/c1-4-30(5-2)19-20-32-25-14-11-23(12-15-25)29-27(22-9-7-6-8-10-22)17-13-24-21-26(31-3)16-18-28(24)29;/h6-12,14-16,18,21H,4-5,13,17,19-20H2,1-3H3;1H
    • InChI Key: OCBYPUOOURACHR-UHFFFAOYSA-N
    • SMILES: Cl.CCN(CCOC1C=CC(C2=C(C3C=CC=CC=3)CCC3C=C(C=CC2=3)OC)=CC=1)CC

Computed Properties

  • Exact Mass: 463.22800
  • Monoisotopic Mass: 463.2278070g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 584
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.7Ų

Experimental Properties

  • PSA: 21.70000
  • LogP: 7.12310

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm